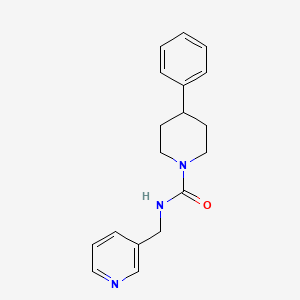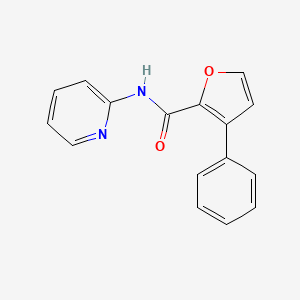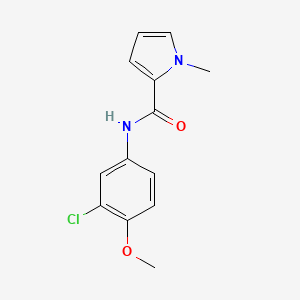
4-(Naphthalene-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalene-2-carbonyl)piperazin-2-one, also known as NPC-15437, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. NPC-15437 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
Mécanisme D'action
4-(Naphthalene-2-carbonyl)piperazin-2-one inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 has been shown to phosphorylate a wide range of proteins that are involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2 activity, this compound can modulate these cellular processes and potentially treat diseases that are associated with CK2 dysregulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit CK2 activity in a dose-dependent manner, with an IC50 value of around 10 nM. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse xenograft models of breast and prostate cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Naphthalene-2-carbonyl)piperazin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes and disease models. This compound has also been extensively characterized in vitro and in vivo, which makes it a reliable compound for preclinical studies. However, this compound has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability and increase its cost. This compound also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 4-(Naphthalene-2-carbonyl)piperazin-2-one. One potential direction is to explore its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in clinical trials. Another potential direction is to develop more potent and selective CK2 inhibitors based on the structure of this compound. This could lead to the development of more effective therapies for diseases that are associated with CK2 dysregulation. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound, which could provide insights into the role of CK2 in various cellular processes and disease models.
Méthodes De Synthèse
4-(Naphthalene-2-carbonyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of naphthalene-2-carboxylic acid with piperazine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride to form the final product, this compound. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
4-(Naphthalene-2-carbonyl)piperazin-2-one has been widely used in scientific research as a potent and selective inhibitor of CK2. CK2 is a ubiquitous protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit CK2 activity both in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and disease models. This compound has also been used as a tool compound to validate CK2 as a therapeutic target in cancer and other diseases.
Propriétés
IUPAC Name |
4-(naphthalene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-10-17(8-7-16-14)15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQEBHKZVQUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)


![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)


![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)
